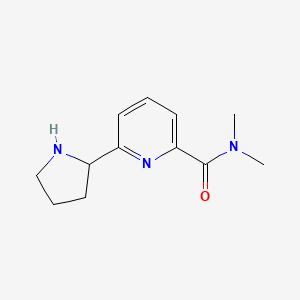

N,N-Dimethyl-6-(pyrrolidin-2-YL)pyridine-2-carboxamide

Description

N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a pyrrolidine ring at the 6-position and a dimethylcarboxamide group at the 2-position. Key characteristics inferred from similar compounds include:

- Molecular complexity: The pyrrolidine and dimethylamide groups introduce steric and electronic effects that influence reactivity and interactions.

- Functional versatility: Pyridine-carboxamides are widely studied for applications in agrochemicals, catalysis, and medicinal chemistry due to their tunable substituents .

Properties

IUPAC Name |

N,N-dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-15(2)12(16)11-6-3-5-10(14-11)9-7-4-8-13-9/h3,5-6,9,13H,4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVYZAAUHQVZPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=N1)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-6-(pyrrolidin-2-YL)pyridine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with a pyridine derivative under specific conditions. For instance, the reaction between pyrrolidine and 2-bromopyridine in the presence of a base such as sodium hydride can yield the desired product . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-6-(pyrrolidin-2-YL)pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced forms of the carboxamide group.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, N,N-Dimethyl-6-(pyrrolidin-2-YL)pyridine-2-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the exploration of chemical reactivity and the development of new synthetic methodologies. Researchers utilize this compound to create derivatives that may exhibit enhanced properties or functionalities.

Biology

This compound has been investigated for its potential biological activities, particularly in enzyme inhibition and receptor binding studies. Pyridine derivatives are known to interact with various biological targets, making them candidates for drug discovery. Studies have shown that compounds containing the pyridine nucleus exhibit antimicrobial, antiviral, antitumor, and anti-inflammatory activities . For instance, research has highlighted the therapeutic potential of pyridine compounds in treating infections and diseases caused by parasites .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic effects. Its structure suggests potential anti-inflammatory and analgesic properties, making it a candidate for pain management therapies. Moreover, the compound's ability to cross biological membranes could enhance its efficacy as a drug candidate .

Industry

The compound is also utilized in industrial applications due to its chemical properties. It can be employed in the production of polymers and other materials where specific chemical characteristics are required. The versatility of this compound makes it suitable for various industrial processes that demand unique molecular interactions.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in different contexts:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-(pyrrolidin-2-YL)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming hydrogen bonds with the active site, thereby preventing substrate binding . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-2-Carboxamide Derivatives

Nicotinamide and Pyridine-2-Carboxamide

Nicotinamide (a vitamin B3 derivative) and pyridine-2-carboxamide are foundational analogs. Key differences include:

- Adsorption behavior on Pt (111): Nicotinamide exhibits stronger adsorption energy (−1.85 eV) compared to pyridine-2-carboxamide (−1.79 eV) due to the additional hydroxyl group enhancing Pt surface interactions . Pyridine-2-carboxamide forms π-bonds with Pt via C-C atoms, while the amino group plays a secondary role .

| Compound | Adsorption Energy (eV) | Primary Adsorption Site |

|---|---|---|

| Nicotinamide | −1.85 | N (ring) and C-C π-bonding |

| Pyridine-2-carboxamide | −1.79 | C-C π-bonding, secondary N interaction |

6-(N-Methyl-pyridin-2-ylcarbamoyl)pyridine-2-carboxylic Acid Methyl Ester

This isomerized ligand monoamide, synthesized via acyl chloride methods, shares structural motifs with the target compound. Spectroscopic data (IR, NMR) reveal distinct shifts for the carboxamide and pyridine groups, highlighting sensitivity to substituent positioning .

Thieno[2,3-b]pyridine-2-Carboxamides

Thienopyridine-carboxamides, such as those in and , demonstrate:

- Higher molecular complexity: Compounds like 7d (MW: 728.85) incorporate dual thienopyridine cores, increasing steric hindrance and thermal stability (decomposition >300°C) .

- Insecticidal activity: N-substituted analogs (e.g., N-piperidino derivatives) show superior aphidicidal activity compared to acetamiprid, a commercial insecticide .

| Compound (Example) | Molecular Weight | Elemental Composition (C/H/N) | Key Application |

|---|---|---|---|

| 7d (Thienopyridine) | 728.85 | C:64.35%, H:4.58%, N:13.47% | Agricultural insecticide |

| Target Compound (Inferred) | ~300–350 (estimated) | C: ~60–65%, H: ~6–7%, N: ~15–20% | Not specified (structural analog) |

Pyrrolidine-Substituted Pyridine Derivatives

N-Methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide ()

This compound shares the pyrrolidine-pyridine-carboxamide backbone. Key features:

- Stereoelectronic effects : The pyrrolidine ring’s conformation influences hydrogen bonding and solubility.

- Synthetic utility: Such structures serve as intermediates for polyheterocyclic systems, similar to thienopyridine syntheses .

BI-5026 ()

- Bioactivity : The CF3 group enhances lipophilicity and target binding, contrasting with the target compound’s dimethylamide group.

- Molecular weight: 450.50, lower than thienopyridine analogs due to fewer aromatic rings .

Key Research Findings and Trends

Substituent Impact :

- Electron-withdrawing groups (e.g., CF3, CN) enhance bioactivity but reduce thermal stability .

- Bulky substituents (e.g., pyrrolidine) improve adsorption on metal surfaces but complicate synthesis .

Synthetic Methods: Acyl chloride routes dominate carboxamide synthesis, yielding high-purity isomers . Thorpe-Ziegler cyclization is critical for fused-ring systems (e.g., thienopyridines) .

Applications :

Biological Activity

N,N-Dimethyl-6-(pyrrolidin-2-YL)pyridine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pyrrolidine moiety , which is significant for its biological activity. The molecular formula is CHNO, and it has a molecular weight of approximately 218.28 g/mol. This unique structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

This compound exhibits its biological effects primarily through:

- Receptor Binding : The compound demonstrates high affinity for several neurotransmitter receptors, which may mediate its effects on the central nervous system .

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways .

These mechanisms suggest potential roles in treating neurological disorders and other conditions.

Antimicrobial Properties

In vitro studies have shown that this compound possesses significant antimicrobial activity. Its Minimum Inhibitory Concentration (MIC) values against various bacterial strains are noteworthy:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

| Mycobacterium tuberculosis | 6.25 |

These findings indicate that the compound is more potent against Gram-positive bacteria compared to Gram-negative ones .

Antiviral Activity

Research indicates that this compound may also exhibit antiviral properties. It has been investigated for its ability to inhibit viral replication in cell cultures, suggesting potential applications in treating viral infections .

Anticancer Potential

Preliminary studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards normal cells, indicating a favorable therapeutic index .

Case Studies

- Antibacterial Efficacy : A study evaluated several pyrrolidine derivatives, including this compound, demonstrating strong antibacterial activity with MIC values comparable to existing antibiotics .

- Cytotoxicity Testing : In vitro assays conducted on breast and ovarian cancer cell lines revealed that the compound selectively inhibits cancer cell growth while sparing normal cells, highlighting its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for preparing N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridine-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves multi-step functionalization of pyridine derivatives. For example, intermediates like 6-bromo-2-chloronicotinaldehyde (CAS 1142191-77-2) can undergo nucleophilic substitution with pyrrolidine derivatives, followed by carboxamide formation via coupling reagents (e.g., EDCI/HOBt). Optimization includes controlling reaction temperature (e.g., reflux in ethanol) and stoichiometry of dimethylamine to avoid byproducts like over-alkylated species . Purity is enhanced via crystallization from methanol or ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : NMR identifies substituents on the pyridine ring (e.g., dimethylamide protons at δ 2.8–3.2 ppm) and pyrrolidine protons (δ 1.5–2.5 ppm). NMR confirms carbonyl (δ 165–170 ppm) and quaternary carbons .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key metrics include R-factor (<5%) and electron density maps to resolve stereochemistry at the pyrrolidine ring .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, and what are the limitations?

- Methodological Answer :

- Docking Studies : Tools like AutoDock Vina model binding to receptors (e.g., kinase domains). Parameters include grid box size (20 ų) centered on active sites and Lamarckian genetic algorithms for conformational sampling.

- Limitations : Force fields may misestimate van der Waals interactions for flexible pyrrolidine moieties. Validate with experimental IC values from kinase inhibition assays .

Q. What strategies resolve contradictions in pharmacological data, such as varying potency across assay platforms?

- Methodological Answer :

- Assay Validation : Cross-test in orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). For example, inconsistent IC values for kinase inhibition may arise from ATP concentration differences. Normalize data using Z’-factor statistics .

- Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxamide) that may alter activity .

Q. How can synthetic yield be improved while maintaining enantiomeric purity of the pyrrolidine moiety?

- Methodological Answer :

- Chiral Catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts to achieve >95% ee for the pyrrolidine ring .

- Workup Optimization : Use chiral stationary phase HPLC (e.g., Chiralpak AD-H) to separate enantiomers and quantify purity. Avoid aqueous basic conditions that may racemize the stereocenter .

Data Analysis & Structural Studies

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Methodological Answer :

- Twinned Crystals : Use SHELXD for twin-law detection (e.g., two-fold rotation) and refine with HKLF5 format in SHELXL. Apply restraints to anisotropic displacement parameters for the dimethylamide group .

- Disorder : For disordered pyrrolidine rings, apply PART and SUMP instructions to model alternative conformers .

Q. How do substituent modifications (e.g., methyl vs. ethyl groups) impact the compound’s physicochemical properties?

- Methodological Answer :

- LogP Calculation : Use ChemDraw or MOE to predict lipophilicity. Replacing N,N-dimethyl with N,N-diethyl increases LogP by ~0.5, affecting membrane permeability .

- Solubility Testing : Perform shake-flask assays in PBS (pH 7.4) and correlate with hydrogen bond acceptors (e.g., carboxamide vs. ester derivatives) .

Biological Activity & Mechanisms

Q. What in vitro assays are suitable for evaluating this compound’s pharmacokinetic profile?

- Methodological Answer :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Use NADPH cofactor to assess CYP450-mediated metabolism .

- Plasma Protein Binding : Employ equilibrium dialysis (37°C, 4 hours) with -labeled compound to measure free fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.